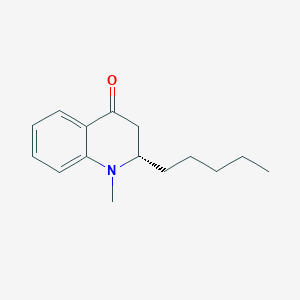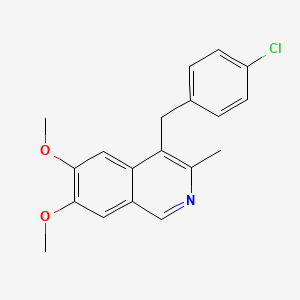
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorobenzyl group and the dimethoxy substituents on the isoquinoline ring enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps include:
Formation of the Isoquinoline Core: The reaction of 4-chlorobenzylamine with 6,7-dimethoxy-3-methylisoquinoline in the presence of an acid catalyst.
Substitution Reactions: Introduction of the 4-chlorobenzyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized isoquinolines.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.
Signal Transduction: Modulating signal transduction pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzylamine: A precursor in the synthesis of 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline.
6,7-Dimethoxy-3-methylisoquinoline: The core structure onto which the 4-chlorobenzyl group is introduced.
Other Isoquinolines: Compounds with similar isoquinoline cores but different substituents.
Uniqueness
This compound is unique due to the specific combination of the 4-chlorobenzyl group and the dimethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
62334-39-8 |
|---|---|
Molekularformel |
C19H18ClNO2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-12-16(8-13-4-6-15(20)7-5-13)17-10-19(23-3)18(22-2)9-14(17)11-21-12/h4-7,9-11H,8H2,1-3H3 |
InChI-Schlüssel |
ROKYUKQLCDHHNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
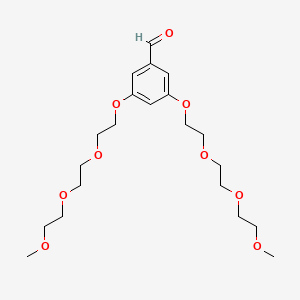
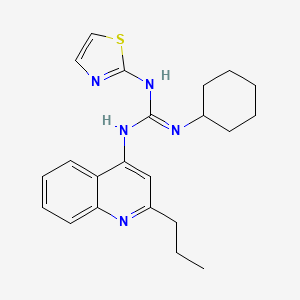
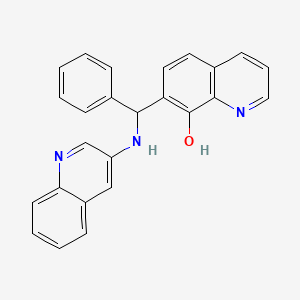
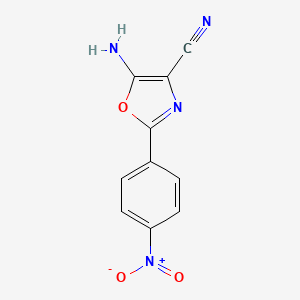
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
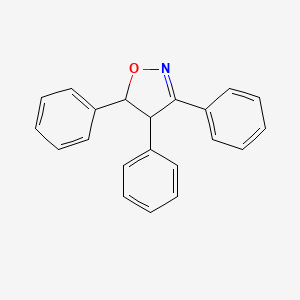
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)
